An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Benzyloxy)acetaldehyde
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Benzyloxy)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and key applications of 2-(Benzyloxy)acetaldehyde. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development. This document includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the compound's behavior and utility.
Core Chemical Properties
2-(Benzyloxy)acetaldehyde is a versatile bifunctional molecule, incorporating both an aldehyde and a benzyl (B1604629) ether. These features make it a valuable intermediate in a variety of chemical transformations. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 60656-87-3 | [1][2] |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Colorless liquid/oil | [3] |
| Density | 1.069 g/cm³ at 25 °C | [1] |
| Boiling Point | 118-120 °C at 13 mmHg | |
| Flash Point | 113 °C (closed cup) | [1] |
| Refractive Index | n20/D 1.518 | |
| Solubility | Soluble in Chloroform, Ethyl Acetate | |
| Stability | Temperature and moisture sensitive; often stabilized with hydroquinone (B1673460) or catechol |
Synthesis and Purification
The most common laboratory-scale synthesis of 2-(Benzyloxy)acetaldehyde involves the oxidation of 2-benzyloxyethanol. A detailed protocol for its synthesis and subsequent purification is provided below.
Experimental Protocol: Synthesis of 2-(Benzyloxy)acetaldehyde
This protocol is based on the oxidation of 2-benzyloxyethanol.
Materials:
-
2-Benzyloxyethanol
-
A suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), or a system based on hypochlorous acid in the presence of a nitroxy radical)[4]
-
Anhydrous dichloromethane (B109758) (or another suitable solvent)
-
Sodium thiosulfate (B1220275) solution (5% aqueous)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzyloxyethanol in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent to the stirred solution. The reaction temperature should be maintained between 0 and 30 °C.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate and stir for 5 minutes.[4]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(Benzyloxy)acetaldehyde.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude 2-(Benzyloxy)acetaldehyde
-
Silica (B1680970) gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in the chosen eluent and pack the chromatography column.
-
Dissolve the crude 2-(Benzyloxy)acetaldehyde in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified 2-(Benzyloxy)acetaldehyde.
Applications in Organic Synthesis and Drug Development
2-(Benzyloxy)acetaldehyde serves as a key building block in various organic reactions and has shown significant potential in the development of therapeutic agents.
Aldol (B89426) Condensation Reactions
The aldehyde functionality of 2-(Benzyloxy)acetaldehyde makes it a suitable electrophile in aldol condensation reactions, a powerful tool for carbon-carbon bond formation.
Materials:
-
2-(Benzyloxy)acetaldehyde
-
An enolizable ketone or aldehyde (e.g., acetophenone)
-
A base catalyst (e.g., sodium hydroxide (B78521) or potassium hydroxide)
-
An alcoholic solvent (e.g., ethanol (B145695) or methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-(Benzyloxy)acetaldehyde and the enolizable carbonyl compound in the alcoholic solvent.
-
Slowly add an aqueous or alcoholic solution of the base catalyst to the stirred mixture at room temperature.
-
The reaction mixture may be stirred at room temperature or heated to reflux to drive the reaction to completion.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid.
-
The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by purification, typically by recrystallization or column chromatography.
Inhibition of Aldehyde Dehydrogenase (ALDH)
Recent studies have highlighted the role of 2-(Benzyloxy)acetaldehyde derivatives as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform, which is implicated in cancer stem cell survival and chemoresistance.[5]
This protocol describes a cell-based assay to evaluate the inhibition of ALDH activity.
Materials:
-
Cancer cell line expressing ALDH (e.g., MDA-MB-231)
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
Test compound (2-(Benzyloxy)acetaldehyde derivative) dissolved in DMSO
-
DEAB (N,N-diethylaminobenzaldehyde), a specific ALDH inhibitor (typically included in the kit)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cancer cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Treatment:
-
For each experimental condition, prepare two sample tubes.
-
To one tube, add the test compound at the desired final concentration.
-
To the second tube (the negative control), add the test compound and DEAB.
-
-
Staining: Add the activated ALDEFLUOR™ reagent to all tubes.
-
Incubation: Incubate all samples for 30-60 minutes at 37°C, protected from light.[5]
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
Use the DEAB-treated sample to set the gate for the ALDH-positive cell population.
-
-
Data Analysis: Quantify the percentage of ALDH-positive cells in the presence and absence of the test compound. A reduction in the percentage of ALDH-positive cells in the sample treated with the test compound alone indicates inhibition of ALDH activity.
Safety Information
2-(Benzyloxy)acetaldehyde is an irritant. It is important to handle this chemical with appropriate personal protective equipment.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Conclusion
2-(Benzyloxy)acetaldehyde is a valuable and versatile chemical intermediate with significant applications in both synthetic organic chemistry and medicinal chemistry. Its utility in constructing complex molecules through reactions such as the aldol condensation, coupled with the emerging biological activity of its derivatives as ALDH inhibitors, underscores its importance for researchers in drug discovery and development. The protocols and data presented in this guide are intended to support and facilitate further research and innovation in these fields.
